N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and a benzodioxine moiety
Properties
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-19-11(3)14(10(2)18-19)17-16(20)12-6-5-7-13-15(12)22-9-8-21-13/h5-7H,4,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEYNZZVWZIUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C3C(=CC=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is achieved through the condensation of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl group. The resulting intermediate is then subjected to cyclization with 3,5-dimethylpyrazole to form the desired pyrazole ring.
The next step involves the synthesis of the benzodioxine moiety. This is typically achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,4-benzodioxine. The final step involves the coupling of the pyrazole ring with the benzodioxine moiety through an amide bond formation, which is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole or benzodioxine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological effects.
Comparison with Similar Compounds
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide can be compared with other similar compounds, such as:
- N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxylate
- N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
These compounds share similar structural features but differ in their functional groups, which can result in variations in their chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
